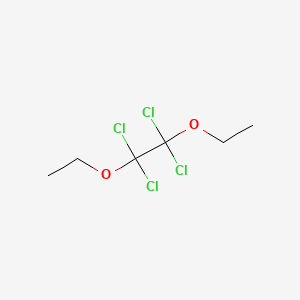
1,2-Diethoxy-1,1,2,2-tetrachloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethoxy-1,1,2,2-tetrachloroethane: is an organic compound with the molecular formula C6H10Cl4O2 . It is a colorless to pale yellow liquid with a sweet odor. This compound is known for its use in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethoxy-1,1,2,2-tetrachloroethane can be synthesized through the reaction of 1,1,2,2-tetrachloroethane with ethanol in the presence of a strong acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethoxy-1,1,2,2-tetrachloroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: It can be reduced to form less chlorinated derivatives using reducing agents like and .
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to form ethanol and tetrachloroethylene .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or under reflux conditions.
Reduction: Zinc and hydrochloric acid at elevated temperatures.
Hydrolysis: Water and a strong base like sodium hydroxide.
Major Products Formed:
Substitution: Products like .
Reduction: Products like .
Hydrolysis: Products like ethanol and tetrachloroethylene .
Scientific Research Applications
1,2-Diethoxy-1,1,2,2-tetrachloroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving the interaction of chlorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of other chemicals and as a solvent for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Diethoxy-1,1,2,2-tetrachloroethane involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect liver enzymes and other cellular proteins .
Comparison with Similar Compounds
- 1,1,2,2-Tetrachloroethane
- 1,2-Dibromo-1,1,2,2-tetrachloroethane
- 1,1,2,2-Tetrachloroethane
Comparison: 1,2-Diethoxy-1,1,2,2-tetrachloroethane is unique due to the presence of ethoxy groups, which impart different chemical properties compared to its analogs. For example, 1,1,2,2-tetrachloroethane lacks the ethoxy groups and has different reactivity and applications. The presence of ethoxy groups in this compound makes it more suitable for specific industrial applications where solubility and reactivity are crucial .
Properties
CAS No. |
63938-37-4 |
|---|---|
Molecular Formula |
C6H10Cl4O2 |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
1,1,2,2-tetrachloro-1,2-diethoxyethane |
InChI |
InChI=1S/C6H10Cl4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3 |
InChI Key |
YANHWQPKPABZFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(OCC)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















